(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hept-6-enoic acid
CAS No.: 856412-24-3
Cat. No.: VC8140775
Molecular Formula: C23H25NO4
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 856412-24-3 |
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Molecular Formula | C23H25NO4 |
Molecular Weight | 379.4 g/mol |
IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hept-6-enoic acid |
Standard InChI | InChI=1S/C23H25NO4/c1-3-4-5-14-21(22(25)26)24(2)23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h3,6-13,20-21H,1,4-5,14-15H2,2H3,(H,25,26)/t21-/m0/s1 |
Standard InChI Key | KACAXURIGBESGB-NRFANRHFSA-N |
Isomeric SMILES | CN([C@@H](CCCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CN(C(CCCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CN(C(CCCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₂₃H₂₅NO₄ and a molar mass of 379.4 g/mol . Its IUPAC name reflects key structural components:
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An Fmoc group [(9H-fluoren-9-yl)methoxycarbonyl] at the N-terminus.
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A methylamino group (methyl-substituted amine) at the second carbon.
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A hept-6-enoic acid backbone with a seven-carbon chain featuring a double bond at position 6 and a terminal carboxylic acid .
The S-configuration at the second carbon introduces chirality, critical for interactions in biological systems .
Spectral and Stereochemical Data
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SMILES:
C=CCCC[C@@H](N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C)C(=O)O
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3D Conformation: The Fmoc group adopts a planar structure due to aromatic stacking, while the hept-6-enoic acid chain exhibits flexibility, enabling conformational adaptability in peptide synthesis .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via solid-phase peptide synthesis (SPPS) methodologies:
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Fmoc Protection: The amine group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions .
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Methylation: A methyl group is introduced via reductive amination or alkylation .
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Chain Elongation: The hept-6-enoic acid backbone is constructed using Wittig or Horner-Wadsworth-Emmons olefination to install the double bond .
Reactivity Profile
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Deprotection: The Fmoc group is cleaved under mild basic conditions (e.g., piperidine in DMF), a hallmark of SPPS .
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Peptide Coupling: The carboxylic acid reacts with amines via carbodiimide-mediated activation (e.g., DCC, EDC) .
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Olefin Functionalization: The double bond enables ring-closing metathesis (RCM) for peptide stapling, enhancing α-helix stability .
Applications in Research and Industry
Peptide Synthesis
As a protected amino acid derivative, it enables precise incorporation of non-natural residues into peptides. Key applications include:
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Stapled Peptides: The double bond facilitates RCM with Grubbs catalyst, stabilizing helical conformations for improved protease resistance and cellular uptake .
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Targeted Drug Delivery: Functionalization with targeting moieties (e.g., antibodies) enhances specificity in cancer therapeutics .
Material Science
Incorporated into biocompatible polymers, the compound improves material properties for medical devices, leveraging its hydrophobic Fmoc group for self-assembly .
Physical and Chemical Properties
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